7-benzyl-1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzyl-1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione is an organic compound belonging to the class of n-arylpiperazines. These compounds contain a piperazine ring where the nitrogen ring atom carries an aryl group
Preparation Methods
The synthesis of 7-benzyl-1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common synthetic route includes the reaction of 1,3-dimethylxanthine with benzyl chloride to form 7-benzyl-1,3-dimethylxanthine. This intermediate is then reacted with 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
7-benzyl-1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-benzyl-1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-benzyl-1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. One known target is dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism . By inhibiting DPP-4, this compound can modulate glucose levels and has potential applications in the treatment of diabetes. Other pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar compounds to 7-benzyl-1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione include:
- 7-benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-benzyl-1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C27H30N6O2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione |
InChI |
InChI=1S/C27H30N6O2/c1-29-24-23(25(34)30(2)27(29)35)33(20-22-12-7-4-8-13-22)26(28-24)32-18-16-31(17-19-32)15-9-14-21-10-5-3-6-11-21/h3-14H,15-20H2,1-2H3/b14-9+ |
InChI Key |
VWNSEHXDBBNTMK-NTEUORMPSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C/C=C/C4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC=CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.